molecular formula C19H28N2O B15289328 1,3-Dicyclohexyl-2-phenyl-pseudourea

1,3-Dicyclohexyl-2-phenyl-pseudourea

Cat. No.: B15289328
M. Wt: 300.4 g/mol
InChI Key: XJNZNEFUOXKJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclohexyl-2-phenyl-pseudourea is a substituted pseudourea derivative characterized by its unique structural configuration. The compound features two cyclohexyl groups at the 1- and 3-positions, a phenyl group at the 2-position, and a pseudourea backbone. This arrangement confers distinct physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler urea analogs.

Key Properties (Theoretical):

  • Molecular Formula: C₂₃H₃₄N₂O (inferred from substituents).
  • Molecular Weight: ~354.53 g/mol (calculated).

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

phenyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C19H28N2O/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h3,8-9,14-17H,1-2,4-7,10-13H2,(H,20,21)

InChI Key

XJNZNEFUOXKJMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclohexyl-2-phenyl-pseudourea can be synthesized through the reaction of dicyclohexylcarbodiimide with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require any special catalysts or reagents.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-2-phenyl-pseudourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1,3-Dicyclohexyl-2-phenyl-pseudourea has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dicyclohexyl-2-phenyl-pseudourea exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dicyclohexyl-2-phenyl-pseudourea with structurally related compounds, emphasizing substituent-driven differences in properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Applications/Notes
This compound C₂₃H₃₄N₂O ~354.53 1,3-cyclohexyl; 2-phenyl Low water solubility (inferred) Potential catalyst intermediate; research use
1,3-Diphenylurea C₁₃H₁₂N₂O 212.25 1,3-phenyl Moderately soluble in polar solvents Polymer stabilizer; laboratory reagent
1,3-Dicyclohexylurea C₁₃H₂₄N₂O 224.34 1,3-cyclohexyl Low water solubility Surfactant; corrosion inhibitor
Phenylurea C₇H₈N₂O 136.15 Single phenyl group High water solubility Herbicide metabolite; biochemical studies

Key Findings:

Substituent Impact on Solubility:

  • The cyclohexyl groups in this compound significantly reduce water solubility compared to phenyl-substituted analogs like 1,3-diphenylurea. This aligns with trends observed in cyclohexyl-containing compounds, which exhibit higher hydrophobicity .

Applications:

  • While 1,3-diphenylurea is utilized as a polymer stabilizer and reagent , this compound’s applications remain speculative, likely restricted to niche catalytic or materials science research due to its complex structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.